molecular formula C23H22BrClN4O3S B15016473 N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide

N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide

Cat. No.: B15016473
M. Wt: 549.9 g/mol
InChI Key: NBWMYKSXDFYSNN-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes bromine, chlorine, and sulfonamide groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3-bromo-4-(dimethylamino)benzaldehyde, followed by the reaction with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with benzenesulfonyl chloride and 3-chloroaniline under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide: can be compared with other sulfonamide derivatives and hydrazone compounds.

    Sulfonamide derivatives: These compounds typically exhibit antimicrobial properties and are used in the treatment of bacterial infections.

    Hydrazone compounds: These are known for their applications in organic synthesis and as intermediates in the preparation of various pharmaceuticals.

Uniqueness

The uniqueness of N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C23H22BrClN4O3S

Molecular Weight

549.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C23H22BrClN4O3S/c1-28(2)22-12-11-17(13-21(22)24)15-26-27-23(30)16-29(19-8-6-7-18(25)14-19)33(31,32)20-9-4-3-5-10-20/h3-15H,16H2,1-2H3,(H,27,30)/b26-15+

InChI Key

NBWMYKSXDFYSNN-CVKSISIWSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3)Br

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.